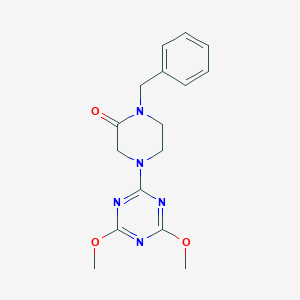![molecular formula C14H18N4O2S B6438729 2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-6-methylpyridine-3-carbonitrile CAS No. 2548975-36-4](/img/structure/B6438729.png)
2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-6-methylpyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-6-methylpyridine-3-carbonitrile, more commonly referred to as CPPC, is a small molecule that has been used in recent scientific research for its unique properties and potential applications. CPPC has been studied for its ability to act as a ligand or a catalyst in organic synthesis, as well as its potential applications in medicinal chemistry.
作用機序
The mechanism of action of CPPC is not yet fully understood. However, it is believed that CPPC binds to proteins, such as G protein-coupled receptors, and modulates their activity. This is thought to be due to the presence of the cyclopropane and piperazine rings, which are able to interact with the proteins in a specific manner.
Biochemical and Physiological Effects
The biochemical and physiological effects of CPPC are not yet fully understood. However, it has been shown to have an effect on the activity of G protein-coupled receptors, which could potentially lead to a variety of biological effects. Additionally, CPPC has been studied for its potential anti-cancer and anti-Alzheimer's disease activities.
実験室実験の利点と制限
CPPC has several advantages for use in laboratory experiments. It is a small molecule, which makes it easier to work with than larger molecules. Additionally, it is commercially available, which makes it easier to obtain. However, there are some limitations to using CPPC in laboratory experiments. For example, it is not very stable and can be easily degraded by light and heat. Additionally, its mechanism of action is not yet fully understood, which can make it difficult to interpret the results of experiments.
将来の方向性
The potential applications of CPPC are still largely unexplored. Future research should focus on further understanding the mechanism of action of CPPC and its biochemical and physiological effects. Additionally, further studies should be conducted to explore the potential therapeutic applications of CPPC, such as its potential anti-cancer and anti-Alzheimer's disease activities. Finally, further research should be conducted to improve the stability of CPPC, as well as its synthesizing and purifying methods.
合成法
CPPC is a small molecule that can be synthesized from commercially available starting materials. The synthesis of CPPC involves a multi-step process that includes the use of a Grignard reaction, an intramolecular cyclization, and a hydrogenation reaction. The Grignard reaction is used to form the cyclopropane ring, while the intramolecular cyclization is used to form the piperazine ring. Finally, the hydrogenation reaction is used to reduce the double bond to form the final product.
科学的研究の応用
CPPC has been used in a variety of scientific research applications, including organic synthesis and medicinal chemistry. In organic synthesis, CPPC has been used as a ligand to facilitate the formation of transition metal complexes. In medicinal chemistry, CPPC has been used to study the structure and function of various proteins, including G protein-coupled receptors. CPPC has also been studied as a potential drug candidate for the treatment of various diseases, such as cancer and Alzheimer's disease.
特性
IUPAC Name |
2-(4-cyclopropylsulfonylpiperazin-1-yl)-6-methylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c1-11-2-3-12(10-15)14(16-11)17-6-8-18(9-7-17)21(19,20)13-4-5-13/h2-3,13H,4-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBHHCTYPQQECE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C#N)N2CCN(CC2)S(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N,4-trimethyl-6-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B6438647.png)
![2-methyl-4-[4-(1-phenylethyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6438662.png)
![2,4-dimethoxy-6-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3,5-triazine](/img/structure/B6438672.png)
![1-(1,2,5-thiadiazol-3-yl)-4-{[4-(trifluoromethoxy)phenyl]methyl}piperazine](/img/structure/B6438688.png)
![N-ethyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B6438705.png)
![1-({1-[(2-bromophenyl)methyl]azetidin-3-yl}methyl)-4-chloro-1H-pyrazole](/img/structure/B6438711.png)
![2-{[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile](/img/structure/B6438718.png)
![N-ethyl-4-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B6438726.png)
![N-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B6438728.png)
![2-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}oxy)-5-methoxypyrimidine](/img/structure/B6438735.png)
![4-[(1-{[2-(trifluoromethyl)phenyl]methyl}azetidin-3-yl)oxy]pyridine-2-carboxamide](/img/structure/B6438737.png)

![N-{1-[(3-bromophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B6438749.png)
![2-cyclopropyl-N-[2-(4-methoxyphenyl)ethyl]pyrimidin-4-amine](/img/structure/B6438750.png)